
2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one” is a biologically active substance . It is a new material based on 2-(5-Mercapto-1,3,4-Oxadiazol-2-yl) Phenol .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies . For instance, different alkyl thio derivatives of a similar compound were synthesized and characterized using IR, (1)H NMR, (13)C NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic methods . For example, the binding of this compound to bovine blood plasma albumin (BSA) was studied using fluorescence (steady state, synchronous, excitation/emission matrix) and FT-IR spectroscopy methods .
Chemical Reactions Analysis
The chemical reactions involving this compound have been analyzed in several studies . For instance, the binding of this compound to BSA causes fluorescence quenching through both static and dynamic quenching mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using spectroscopic methods . The thermodynamic parameters, enthalpy and entropy change, for the static quenching were calculated .
科学的研究の応用
Antibacterial Studies
A series of compounds, including 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one, have been synthesized and tested for their antibacterial activity. These compounds have shown promising results against various microorganisms, indicating their potential as effective antibacterial agents. For instance, Patel et al. (2010) synthesized a series of 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles and found them effective against different microorganisms (Patel, Mahajan, & Chikhalia, 2010). Similarly, Xu et al. (2011) reported the synthesis of a related compound, demonstrating its good antimicrobial activity (Xu, Lin, & Lin, 2011).
Antifungal and Antimicrobial Activities
Research on derivatives of 1,3,4-oxadiazole, such as the subject compound, has shown significant antifungal and antimicrobial properties. Giri and Nizamuddin (1978) prepared bis-(5-substituted-l, 3, 4-oxadiazol-2-yl) sulphides and tested them against two species of fungi, demonstrating potential fungicidal applications (Giri & Nizamuddin, 1978). Additionally, compounds synthesized by Demirbaş et al. (2010), incorporating the oxadiazole moiety, were found to possess good or moderate activities against bacterial strains, except for certain fungi (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).
Antileishmanial and Antioxidant Activities
The compound and its derivatives have also been studied for their antileishmanial and antioxidant activities. Süleymanoğlu et al. (2017) conducted theoretical studies and bioassays on 4-amino-1,2,4-triazole derivatives, revealing significant antileishmanial activity (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017). Kumar K. et al. (2018) synthesized coumarin derivatives containing the 1,3,4-oxadiazole ring, which were screened for in-vitro antioxidant properties, demonstrating potential applications in this area (Kumar K., Kalluraya, & Kumar, 2018).
Cancer Research
Compounds incorporating the 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one structure have been investigated for their potential in cancer research. Purohit et al. (2011) synthesized bis‐1,3,4‐oxadiazoles and evaluated their cytotoxicity against various human cancer cell lines, finding promising results in inhibiting cancer cell growth (Purohit, Prasad, & Mayur, 2011). Hekal et al. (2020) reported on the synthesis of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives, demonstrating significant anti-proliferative activity against liver and breast cancer cell lines (Hekal, El-Naggar, Abu El‐Azm, & El-Sayed, 2020).
特性
IUPAC Name |
6-phenyl-2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12-7-6-10(9-4-2-1-3-5-9)16-17(12)8-11-14-15-13(20)19-11/h1-7H,8H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXFGCNRDKBKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

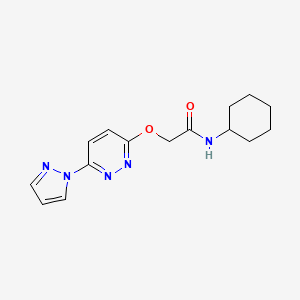

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2574428.png)
![4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2574430.png)
![4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574435.png)
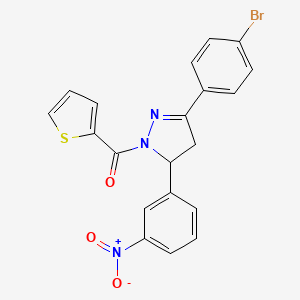
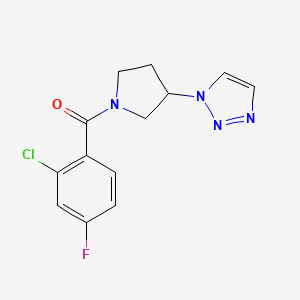
![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate](/img/structure/B2574440.png)
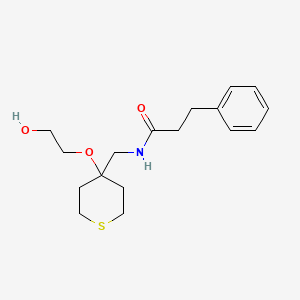
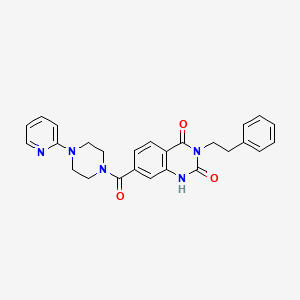
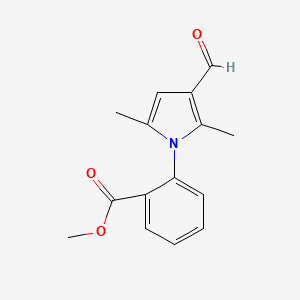
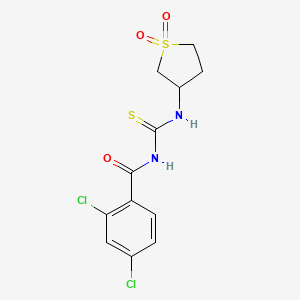
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2574446.png)
![3-[4-(Prop-2-enoylamino)phenyl]butanamide](/img/structure/B2574447.png)